Lipophilicity Differentiation: XLogP3 of N-Neopentyl vs. N-Ethyl and Unsubstituted 3-Bromopiperidin-2-ones
The target compound's computed lipophilicity (XLogP3-AA = 2.8) is substantially higher than that of the N-ethyl analog (LogP = 1.11–1.39) and the unsubstituted 3-bromopiperidin-2-one (LogP = 0.94). This difference—ΔLogP ≈ 1.86 vs. the unsubstituted comparator—translates to an approximately 72-fold greater octanol-water partition coefficient, placing the target compound in an optimal logP range (2–3) for passive membrane permeability, whereas the N-ethyl and unsubstituted analogs fall below this threshold. [1]
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (PubChem computed) |
| Comparator Or Baseline | 3-Bromopiperidin-2-one (CAS 34433-86-8): LogP = 0.94 (Molbase). 3-Bromo-1-ethylpiperidin-2-one (CAS 55210-83-8): LogP = 1.11–1.39 (Fluorochem / Chemscene). |
| Quantified Difference | ΔLogP ≈ +1.86 vs. unsubstituted (≈72-fold higher partition). ΔLogP ≈ +1.4 to +1.7 vs. N-ethyl analog (≈25–50-fold higher partition). |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and vendor-reported experimental/predicted LogP values. Values obtained from different sources; cross-study comparison caveat applies. |
Why This Matters
A logP of 2.8 places this compound firmly within Lipinski's optimal range for oral bioavailability (1–5), while the lower logP of the N-ethyl and unsubstituted analogs may limit their utility in cell-permeable probe design.
- [1] PubChem. 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one. PubChem CID 64236206. XLogP3-AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/64236206. View Source
